molecular formula C23H17Br2ClN2O B10926055 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B10926055
M. Wt: 532.7 g/mol
InChI Key: JZMAJQIVXYYGRF-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its complex structure, which includes bromine, chlorine, and methoxybenzyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the bromophenyl, chloro, and methoxybenzyl groups. Common reagents used in these reactions include bromine, chlorinating agents, and methoxybenzyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to handle the complex reactions and hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)pyrazole: Similar in structure but contains trifluoromethyl groups instead of bromophenyl and chloro groups.

    4-chloro-3,5-dimethylpyrazole: Contains methyl groups instead of bromophenyl and methoxybenzyl groups.

    1-(4-methoxybenzyl)-3,5-diphenylpyrazole: Similar but lacks the bromine and chlorine atoms.

Uniqueness

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole is unique due to its combination of bromophenyl, chloro, and methoxybenzyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H17Br2ClN2O

Molecular Weight

532.7 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C23H17Br2ClN2O/c1-29-20-10-8-15(9-11-20)14-28-23(17-5-3-7-19(25)13-17)21(26)22(27-28)16-4-2-6-18(24)12-16/h2-13H,14H2,1H3

InChI Key

JZMAJQIVXYYGRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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